N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indoles are nitrogen-containing heterocyclic compounds that are widely recognized for their biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole with cyanoacetic acid. The process may require specific catalysts and reaction conditions to ensure the formation of the desired product. Common catalysts include strong acids or bases, and the reaction is often carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process may also include purification steps to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its applications may include the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-hydroxy-4-(1H-indol-3-yl)butanamide
3-cyanoacetyl indoles
3-(1H-indol-3-yl)maleimides
Uniqueness: N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide stands out due to its specific structural features and reactivity profile. While similar compounds may share some common characteristics, the unique combination of functional groups in this compound allows for distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-5-12(9-16)18-15(19)8-11-10-17-14-7-4-3-6-13(11)14/h3-4,6-7,10,12,17H,2,5,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUXMEGUTRBHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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